molecular formula C16H18ClNO2S2 B2934577 1-(3-chloro-2-methylbenzenesulfonyl)-4-(thiophen-3-yl)piperidine CAS No. 1421531-14-7

1-(3-chloro-2-methylbenzenesulfonyl)-4-(thiophen-3-yl)piperidine

Cat. No.: B2934577
CAS No.: 1421531-14-7
M. Wt: 355.9
InChI Key: KIZWYRJDIYTSPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-2-methylbenzenesulfonyl)-4-(thiophen-3-yl)piperidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a thiophene group and a benzenesulfonyl group, which is further chlorinated and methylated. The unique structure of this compound makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

The synthesis of 1-(3-chloro-2-methylbenzenesulfonyl)-4-(thiophen-3-yl)piperidine typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the piperidine ring, followed by the introduction of the thiophene group through a substitution reaction. The benzenesulfonyl group is then added, and the final steps involve chlorination and methylation to achieve the desired compound. Industrial production methods may employ catalytic processes to enhance yield and efficiency, utilizing specific reaction conditions such as temperature control, solvent selection, and reaction time optimization.

Chemical Reactions Analysis

1-(3-Chloro-2-methylbenzenesulfonyl)-4-(thiophen-3-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide, often using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions vary based on the specific conditions and reagents employed.

Scientific Research Applications

1-(3-Chloro-2-methylbenzenesulfonyl)-4-(thiophen-3-yl)piperidine has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a pharmacophore in drug design, aiming to develop new therapeutic agents.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-chloro-2-methylbenzenesulfonyl)-4-(thiophen-3-yl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved can vary depending on the biological context, but common targets include proteins involved in cell signaling and metabolic processes.

Comparison with Similar Compounds

When compared to similar compounds, 1-(3-chloro-2-methylbenzenesulfonyl)-4-(thiophen-3-yl)piperidine stands out due to its unique combination of functional groups. Similar compounds include:

    1-(3-chlorobenzenesulfonyl)-4-(thiophen-3-yl)piperidine: Lacks the methyl group, which may affect its reactivity and biological activity.

    1-(2-methylbenzenesulfonyl)-4-(thiophen-3-yl)piperidine: Lacks the chlorine atom, potentially altering its chemical properties.

    1-(3-chloro-2-methylbenzenesulfonyl)-4-phenylpiperidine: Substitutes the thiophene group with a phenyl group, which can influence its interactions with biological targets.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)sulfonyl-4-thiophen-3-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2S2/c1-12-15(17)3-2-4-16(12)22(19,20)18-8-5-13(6-9-18)14-7-10-21-11-14/h2-4,7,10-11,13H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZWYRJDIYTSPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.